Ether-Linked vs. Carbon-Linked Structure: Fundamental Distinction in Chemical Reactivity and Recognition
2,4-Diisopropoxyphenol (CAS 96410-41-2, C₁₂H₁₈O₃, MW 210.27) contains isopropoxy (-OCH(CH₃)₂) substituents at the 2- and 4-positions, connected via oxygen atoms . Its frequently cited analog, 2,4-diisopropylphenol (CAS 2934-05-6, C₁₂H₁₈O, MW 178.27), contains identical isopropyl groups but connected via direct carbon-carbon bonds . The presence of ether oxygen atoms in 2,4-diisopropoxyphenol fundamentally alters the compound's hydrogen-bonding capacity (three oxygen atoms vs. one oxygen atom), electronic effects on the aromatic ring (electron-donating via resonance vs. induction only), and susceptibility to oxidative and hydrolytic degradation pathways. These differences preclude functional interchangeability in synthesis applications where specific oxygen-containing substituents are required as protecting groups or for subsequent transformation.
| Evidence Dimension | Molecular connectivity and elemental composition |
|---|---|
| Target Compound Data | C₁₂H₁₈O₃; MW 210.27 g/mol; three oxygen atoms; ether (-O-) linkages; CAS 96410-41-2 |
| Comparator Or Baseline | 2,4-Diisopropylphenol: C₁₂H₁₈O; MW 178.27 g/mol; one oxygen atom; carbon (-C-) linkages; CAS 2934-05-6 |
| Quantified Difference | ΔMW = +32.00 g/mol (additional two oxygen atoms); different chemical class (alkyl aryl ether vs. alkylphenol) |
| Conditions | Molecular formula and structural analysis |
Why This Matters
The ether oxygen atoms confer distinct chemical reactivity and degradation pathways, making this compound uniquely suited for applications requiring hydrolytically labile or oxygen-containing protecting groups.
